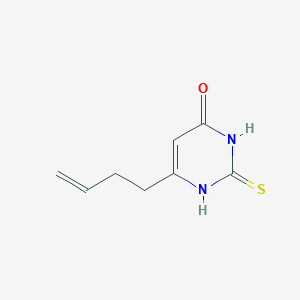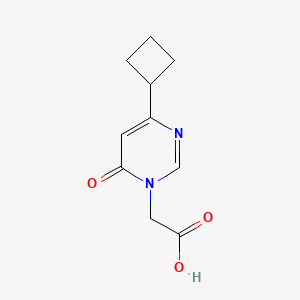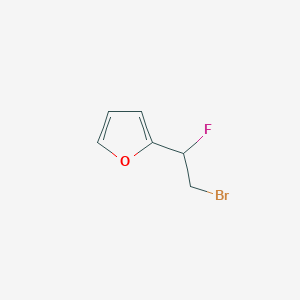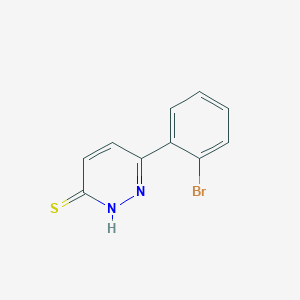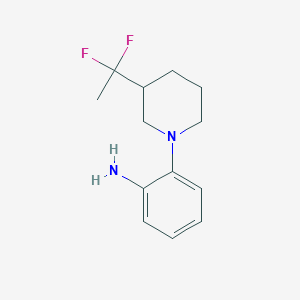
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline
Übersicht
Beschreibung
2-(3-(1,1-Difluoroethyl)piperidin-1-yl)aniline, also known as 2-DFEPA, is an organic compound with a wide range of applications in scientific research. It is a colorless to pale yellow liquid with a boiling point of 153-154°C and a melting point of -55°C. 2-DFEPA is a derivative of aniline, an organic compound composed of a benzene ring with an amine group attached. It is a useful reagent in organic synthesis and is used in a variety of applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Activity
- Anticancer Activity : Derivatives of piperidine, such as those synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde and substituted anilines, have been evaluated for in vitro anticancer activity against various human cell lines. These compounds demonstrate promising anticancer properties, offering potential pathways for the development of novel anticancer agents (Subhash & Bhaskar, 2021).
Antimicrobial and Anti-arrhythmic Activities
- Antimicrobial Activity : Novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, synthesized through reactions involving piperidine, have displayed inhibitory effects on bacterial growth. This indicates their potential as antimicrobial agents, contributing to the fight against infectious diseases (Bhasker et al., 2018).
- Anti-arrhythmic Activity : Piperidine-based derivatives have shown significant anti-arrhythmic activity. The synthesis and evaluation of these compounds underscore their potential in developing treatments for arrhythmias, highlighting the versatility of piperidine derivatives in medicinal chemistry (Abdel‐Aziz et al., 2009).
Material Science and Catalysis
- Dendritic Melamine Synthesis : Novel dendritic G-2 melamines containing piperidine motifs have been synthesized. These materials show potential for creating nano-aggregates due to their unique structural properties, indicating applications in material science and nanotechnology (Sacalis et al., 2019).
Synthesis of Pharmaceutical Intermediates
- Pharmaceutical Intermediates : Efficient synthesis methods for key pharmaceutical intermediates containing piperidine have been developed. These intermediates are crucial in the production of narcotic analgesics and fentanyl analogues, highlighting the compound's importance in the pharmaceutical industry (Kiricojevic et al., 2002).
Eigenschaften
IUPAC Name |
2-[3-(1,1-difluoroethyl)piperidin-1-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2N2/c1-13(14,15)10-5-4-8-17(9-10)12-7-3-2-6-11(12)16/h2-3,6-7,10H,4-5,8-9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDRQUFVHZWDQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2=CC=CC=C2N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




